molecular formula C18H14N4OS2 B6118812 2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide

2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide

カタログ番号 B6118812
分子量: 366.5 g/mol
InChIキー: UGVGMFBABYXZGX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide, also known as PBTZ169, is a novel compound that has been synthesized and studied for its potential in treating tuberculosis (TB). TB is a serious infectious disease caused by Mycobacterium tuberculosis, which affects millions of people worldwide. The emergence of drug-resistant strains of TB has made it increasingly difficult to treat, and there is an urgent need for new drugs to combat this disease.

作用機序

The exact mechanism of action of 2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide is not yet fully understood, but it is believed to target multiple pathways involved in the survival and replication of M. tuberculosis. 2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has been shown to inhibit the synthesis of mycolic acids, which are essential components of the bacterial cell wall. It also disrupts the proton motive force, which is critical for the generation of energy in the bacterial cell.
Biochemical and Physiological Effects:
2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has been shown to have a low toxicity profile in vitro and in vivo. It does not exhibit significant cytotoxicity towards mammalian cells, and it does not induce significant liver or kidney toxicity in animal models. 2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has also been shown to have good pharmacokinetic properties, with good oral bioavailability and a long half-life in the body.

実験室実験の利点と制限

One of the main advantages of 2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide is its potent activity against drug-resistant strains of M. tuberculosis. This makes it a promising candidate for the development of new drugs to combat the growing problem of drug resistance in TB. However, one of the limitations of 2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide is that it has not yet been tested in human clinical trials, and its safety and efficacy in humans are not yet known.

将来の方向性

There are several future directions for research on 2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide. One area of focus is to further elucidate the mechanism of action of the compound and to identify its molecular targets in M. tuberculosis. Another area of focus is to optimize the pharmacokinetic properties of the compound, such as its solubility and stability, to improve its efficacy in vivo. Finally, clinical trials are needed to determine the safety and efficacy of 2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide in humans and to evaluate its potential as a new drug for the treatment of TB.

合成法

2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide was synthesized using a multicomponent reaction that involves the condensation of 2-aminobenzimidazole, thiourea, and 2-bromoacetic acid in the presence of a catalyst. The synthesis method has been optimized to produce high yields of the compound, and the purity of the product has been confirmed using various analytical techniques.

科学的研究の応用

2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has been extensively studied for its potential as a new drug for the treatment of TB. In vitro studies have shown that 2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has potent activity against drug-sensitive and drug-resistant strains of M. tuberculosis. In vivo studies using animal models of TB have also shown promising results, with 2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide demonstrating efficacy in reducing bacterial load and improving survival rates.

特性

IUPAC Name

2-(1-phenylbenzimidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS2/c23-16(21-17-19-10-11-24-17)12-25-18-20-14-8-4-5-9-15(14)22(18)13-6-2-1-3-7-13/h1-11H,12H2,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVGMFBABYXZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。